molecular formula C22H22N4O B2438876 N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 932988-62-0

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2438876
CAS No.: 932988-62-0
M. Wt: 358.445
InChI Key: QFLGQBKDRQUJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-4-16-9-11-17(12-10-16)24-21-13-15(2)23-22-14-19(25-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLGQBKDRQUJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered interest due to its potential therapeutic applications, particularly in oncology and other areas of pharmacology. This article delves into its biological activity, focusing on its mechanisms, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

1. Inhibition of Kinases

Research indicates that compounds with similar pyrazolo[1,5-a]pyrimidine structures often exhibit kinase inhibition properties. For instance, studies have shown that derivatives can inhibit various kinases involved in cancer progression, such as:

  • VEGFR-2 : Vascular endothelial growth factor receptor 2 is crucial for angiogenesis. Compounds analogous to this compound have demonstrated IC50 values in the low nanomolar range against VEGFR-2 .

2. Antiproliferative Activity

In vitro studies have highlighted the compound's antiproliferative effects on several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Selectivity Index
HepG2 (liver cancer)21.001.55
MCF-7 (breast cancer)26.101.25
W-38 (normal fibroblast)>30-

These results indicate that the compound exhibits significant cytotoxicity against cancer cells while maintaining a degree of selectivity towards normal cells .

Case Study 1: VEGFR-2 Inhibition

A recent study investigated the compound's ability to inhibit VEGFR-2 through molecular docking and dynamic simulations. The results showed strong binding affinity and stability within the catalytic pocket of the receptor, suggesting its potential as an antiangiogenic agent .

Case Study 2: Anticancer Efficacy

Another study evaluated the compound's efficacy against multiple cancer types using a panel of cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis in HepG2 cells by activating caspase pathways .

Pharmacological Profile

The pharmacokinetic properties of this compound have been assessed through ADMET analysis, indicating favorable absorption and distribution characteristics. The compound exhibits moderate lipophilicity, which aids in its bioavailability .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. The compound N-(4-ethylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies demonstrated that this compound can effectively target specific signaling pathways involved in tumor growth and survival, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects
    • The compound has also shown potential anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in experimental models. This suggests its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Neuroprotective Properties
    • Preliminary studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in the synthesis can lead to different derivatives with enhanced or modified biological activities.

Derivative Activity Notes
Compound AAnticancerHigher potency than the parent compound
Compound BAnti-inflammatoryReduced side effects observed
Compound CNeuroprotectiveEffective in animal models

Case Studies

  • Case Study: Anticancer Efficacy
    • A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics.
  • Case Study: Anti-inflammatory Mechanism
    • In a controlled study on LPS-induced inflammation in macrophages, the compound demonstrated a marked reduction in TNF-alpha and IL-6 levels, suggesting its mechanism involves modulation of the NF-kB pathway.
  • Case Study: Neuroprotection
    • An experimental model of Parkinson's disease showed that administration of this compound resulted in improved motor function and reduced neuronal loss, supporting its potential as a neuroprotective agent.

Preparation Methods

Synthesis of Pyrazolo[1,5-a]Pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine ring is constructed through cyclocondensation of 5-amino-3-(2-methoxyphenyl)pyrazole with ethyl 3-oxopentanoate under acidic conditions.

Procedure :

  • 5-Amino-3-(2-methoxyphenyl)pyrazole (10 mmol) and ethyl 3-oxopentanoate (12 mmol) are refluxed in acetic acid (50 mL) at 120°C for 6–8 hours.
  • The reaction mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • The crude product is recrystallized from methanol to yield 2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (85–90% yield).

Key Data :

Parameter Value
Yield 85–90%
Melting Point 198–200°C
Characterization IR: 1680 cm⁻¹ (C=O stretch); $$ ^1 \text{H NMR} $$ (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃).

Chlorination at C7

The 7-keto group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) to enable subsequent amination.

Procedure :

  • The pyrimidinone (5 mmol) is refluxed with POCl₃ (10 mL) and N,N-dimethylaniline (0.5 mL) at 110°C for 3 hours.
  • Excess POCl₃ is removed under vacuum, and the residue is poured into ice-water.
  • The precipitate is filtered and dried to yield 7-chloro-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (92% yield).

Introduction of the 4-Ethylphenylamine Group

Buchwald-Hartwig Amination

The chloro intermediate undergoes palladium-catalyzed coupling with 4-ethylaniline to install the C7 amine.

Procedure :

  • 7-Chloro-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (3 mmol), 4-ethylaniline (4.5 mmol), Pd(OAc)₂ (0.06 mmol), Xantphos (0.12 mmol), and Cs₂CO₃ (9 mmol) are combined in toluene (20 mL).
  • The mixture is heated at 100°C under N₂ for 12 hours.
  • After cooling, the catalyst is filtered, and the solvent is evaporated. The residue is purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the target compound (78% yield).

Optimization Insights :

  • Catalyst System : Pd(OAc)₂/Xantphos outperforms other ligands (e.g., BINAP) in minimizing dehalogenation byproducts.
  • Solvent : Toluene provides superior yields over DMF or dioxane due to better solubility of intermediates.

Key Data :

Parameter Value
Yield 78%
Purity (HPLC) >98%
$$ ^1 \text{H NMR} $$ (DMSO-d₆) δ 1.21 (t, J=7.6 Hz, 3H, CH₂CH₃), 2.58 (q, J=7.6 Hz, 2H, CH₂CH₃), 2.42 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃).

Alternative Pathways and Comparative Analysis

One-Pot Cyclization-Amination Strategy

A streamlined approach combines cyclocondensation and amination in a single reactor:

  • 5-Amino-3-(2-methoxyphenyl)pyrazole , ethyl 3-oxopentanoate , and 4-ethylaniline are heated in polyphosphoric acid (PPA) at 140°C for 8 hours.
  • The reaction mixture is quenched with ice-water, and the product is extracted into CH₂Cl₂.
  • Recrystallization from ethanol yields the target compound (65% yield).

Advantages :

  • Eliminates the need for isolating intermediates.
  • Reduces solvent use and processing time.

Limitations :

  • Lower yield due to competing side reactions (e.g., over-oxidation of the aniline).

Scalability and Industrial Considerations

Pilot-Scale Synthesis (Kilogram Scale)

A patented protocol outlines a scalable process:

  • Cyclocondensation : Conducted in a continuous flow reactor at 130°C with a residence time of 2 hours (90% conversion).
  • Amination : Performed in a fixed-bed reactor packed with Pd/C catalyst (1 wt%) at 80°C under H₂ pressure (5 bar).
  • Purification : Crystallization from heptane/ethyl acetate achieves >99.5% purity.

Cost Drivers :

  • Pd Catalyst Recovery : 95% recovery via filtration and washing with NH₃ solution.
  • Solvent Recycling : Heptane is distilled and reused, reducing waste.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Dealkylation : Occurs during prolonged heating in acidic media. Mitigated by using milder acids (e.g., TsOH instead of H₂SO₄).
  • Ring-Opening : Observed at temperatures >150°C. Controlled via precise temperature monitoring.

Purification Difficulties

  • Chromatography Avoidance : Industrial processes prefer crystallization over column chromatography. A solvent screen identified ethyl acetate/cyclohexane (1:3) as optimal for high recovery (82%).

Q & A

Basic: What are the common synthetic routes and purification methods for pyrazolo[1,5-a]pyrimidin-7-amine derivatives?

Methodological Answer:
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, Suzuki-Miyaura cross-coupling is employed to introduce aryl substituents at specific positions using boronic acids and palladium catalysts under inert atmospheres . After coupling, intermediates (e.g., Boc-protected amines) are deprotected using acidic conditions (e.g., HCl in dioxane) to yield the final amine derivatives . Purification often involves column chromatography with gradients of ethyl acetate/hexane (15–20% EtOAc) or similar solvent systems, achieving yields of 20–30% . High-purity crystalline products are obtained through recrystallization using solvents like ethanol or acetonitrile .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated solvents (CDCl3_3, DMSO-d6_6) confirm substituent integration and coupling patterns. For example, exchangeable NH protons appear as broad singlets (~δ 7.93–10.10 ppm), while aromatic protons show distinct splitting patterns (e.g., doublets at δ 7.82 ppm with J = 8.1 Hz) .

HRMS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., m/z 254.1 [M + H]+^+) and isotopic patterns .

Melting Point Analysis : Sharp melting ranges (e.g., 124–126°C) indicate purity .

Basic: What in vitro assays are used to screen for biological activity in related compounds?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) using spectrophotometric NADH oxidation monitoring .
  • Receptor Binding Studies : Competitive binding assays (e.g., A2A_{2A} adenosine receptor antagonism) with radiolabeled ligands (e.g., 3H^3H-SCH 58261) determine Ki_i values .
  • Antimicrobial Screening : Broth microdilution assays against Mycobacterium tuberculosis (MIC determination) .

Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for adenosine receptor subtypes?

Methodological Answer:

  • Substituent Modulation : Replace the 2-methoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance A2A_{2A} affinity. Evidence shows >1000-fold selectivity over A1_{1}, A2B_{2B}, and A3_{3} receptors is achievable via bulkier aromatic substituents .
  • In Silico Docking : Use homology models of A2A_{2A} receptors to predict binding poses. For example, the pyrimidine nitrogen may form hydrogen bonds with His264 in the receptor’s orthosteric pocket .
  • Pharmacophore Analysis : Identify critical features (e.g., hydrogen bond acceptors at position 7) using comparative studies with SCH 412348 .

Advanced: What in vivo models are appropriate for evaluating efficacy in Parkinson’s disease (PD) and depression?

Methodological Answer:

  • PD Models :
    • 6-OHDA-Lesioned Rats : Measure contralateral rotations post-l-Dopa administration. Effective A2A_{2A} antagonists (e.g., preladenant at 0.1–1 mg/kg) potentiate rotational behavior .
    • Haloperidol-Induced Catalepsy : Assess attenuation of immobility time; SCH 412348 reduces catalepsy at 1 mg/kg .
  • Depression Models :
    • Forced Swim Test (FST) : Reduced immobility time in rodents indicates antidepressant-like effects .
    • Tail Suspension Test (TST) : Dose-dependent effects (e.g., 1–10 mg/kg) validate target engagement .

Advanced: How can contradictory pharmacological data (e.g., dyskinesia risk vs. efficacy) be resolved?

Methodological Answer:

  • Behavioral Sensitization Assays : Chronic dosing in l-Dopa-primed rats distinguishes compounds that inhibit sensitization (e.g., preladenant reduces dyskinesia risk by 80% at 1 mg/kg) .
  • Microdialysis in Striatum : Measure extracellular dopamine levels to confirm whether reduced sensitization correlates with normalized neurotransmitter release .
  • Comparative Pharmacokinetics : Assess brain/plasma ratios to ensure CNS exposure aligns with efficacy without off-target effects .

Advanced: What methodologies assess pharmacokinetic (ADME) properties for lead optimization?

Methodological Answer:

  • Plasma Stability Assays : Incubate compounds in rodent plasma (37°C, 1–24 h) and quantify degradation via LC-MS .
  • Caco-2 Permeability : Measure apparent permeability (Papp_{app}) to predict oral bioavailability. Lipophilic analogs (cLogP ~3.5) show improved absorption .
  • Metabolite Identification : Use liver microsomes (human/rat) and UPLC-QTOF to detect oxidative metabolites (e.g., N-dealkylation at the ethylphenyl group) .

Advanced: How are molecular dynamics (MD) simulations applied to study binding kinetics?

Methodological Answer:

  • Residue-Specific Interactions : Run 100-ns MD simulations (AMBER force field) to identify stable contacts (e.g., π-π stacking between the pyrimidine ring and Phe168 in A2A_{2A}) .
  • Binding Free Energy Calculations : Use MM-GBSA to rank derivatives by ΔGbind_{bind}. For example, 2-methoxyphenyl improves binding by -9.2 kcal/mol vs. unsubstituted analogs .
  • WaterMap Analysis : Identify displaceable water molecules in the binding pocket that contribute to enthalpy-driven binding .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinome-Wide Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits. Prioritize compounds with <30% inhibition at non-target kinases .
  • Crystal Structure Analysis : Compare binding modes with CDK2 (PDB: 1HCL) to avoid ATP-binding site interactions. For example, the 4-ethylphenyl group may sterically clash with Thr14 in CDK2, reducing affinity .
  • Selectivity Filters : Apply Lipinski’s rules and PAINS filters to eliminate pan-assay interference compounds .

Advanced: How can metabolic liabilities (e.g., CYP450 inhibition) be addressed during optimization?

Methodological Answer:

  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using luminescent substrates. Replace methoxyphenyl with halogenated analogs to reduce CYP2D6 IC50_{50} from 10 µM to >50 µM .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic CH2_2) with deuterium to slow oxidative metabolism (e.g., t1/2_{1/2} increased by 2.5× in human hepatocytes) .
  • Prodrug Design : Mask primary amines with acetyl groups to enhance stability; hydrolyze enzymatically in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.